Ethyl 2-(4-piperidylmethoxy)acetate
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Overview
Description
Ethyl 2-(4-piperidylmethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a piperidine ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-piperidylmethoxy)acetate typically involves the reaction of 4-piperidylmethanol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-piperidylmethoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride, dry ether as a solvent.
Substitution: Electrophiles such as alkyl halides, polar aprotic solvents.
Major Products Formed
Hydrolysis: 4-piperidylmethanol and acetic acid.
Reduction: 4-piperidylmethanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(4-piperidylmethoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-piperidylmethoxy)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar functional groups but lacking the piperidine ring.
Methyl 2-(4-piperidylmethoxy)acetate: A similar compound with a methyl group instead of an ethyl group.
4-Piperidylmethanol: The alcohol precursor used in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the piperidine ring and the ester functional group. This combination imparts specific chemical and biological properties that are not observed in simpler esters or piperidine derivatives .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(piperidin-4-ylmethoxy)acetate |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(12)8-13-7-9-3-5-11-6-4-9/h9,11H,2-8H2,1H3 |
InChI Key |
KJYXFUVHYMVEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCC1CCNCC1 |
Origin of Product |
United States |
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